molecular formula C6H4BF4KO B13465506 Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate CAS No. 2149596-15-4

Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate

Cat. No.: B13465506
CAS No.: 2149596-15-4
M. Wt: 218.00 g/mol
InChI Key: LLCJVPLYJCWRJN-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and hydroxyl groups on the phenyl ring enhances its reactivity and makes it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is advantageous due to the stability and ease of handling of the resulting trifluoroborate salts.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This combination enhances its reactivity and makes it a valuable reagent in various chemical transformations. Its stability and ease of handling further distinguish it from other similar compounds .

Properties

CAS No.

2149596-15-4

Molecular Formula

C6H4BF4KO

Molecular Weight

218.00 g/mol

IUPAC Name

potassium;trifluoro-(3-fluoro-5-hydroxyphenyl)boranuide

InChI

InChI=1S/C6H4BF4O.K/c8-5-1-4(7(9,10)11)2-6(12)3-5;/h1-3,12H;/q-1;+1

InChI Key

LLCJVPLYJCWRJN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)F)O)(F)(F)F.[K+]

Origin of Product

United States

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